Hepatocarcinogenicity Incidence: 2-Nitrobutane Nitronate vs. Primary Nitrobutane Analog
In a male F344 rat carcinogenicity assay, the secondary nitronate precursor 2-nitrobutane produced a highly significant incidence of hepatocarcinoma with metastasis to the lungs (p<0.01), while the primary analog 1-nitrobutane was non-carcinogenic [1]. This establishes a clear toxicological differentiation between secondary and primary nitronate classes.
| Evidence Dimension | Hepatocarcinoma incidence in male F344 rats |
|---|---|
| Target Compound Data | Highly significant hepatocarcinoma incidence with lung metastasis (2-nitrobutane group) |
| Comparator Or Baseline | 1-Nitrobutane (primary analog): no carcinogenic activity |
| Quantified Difference | Qualitative: significant carcinogenicity vs. none |
| Conditions | Chronic dietary exposure in male F344 rats, 72-week bioassay |
Why This Matters
For procurement in biochemical research or pharmaceutical impurity profiling, selecting the secondary nitronate over primary analogs mandates additional containment and exposure controls due to demonstrated carcinogenic potential.
- [1] Fiala, E. S., et al. (1995). Secondary nitroalkanes: Induction of DNA repair in rat hepatocytes, activation by aryl sulfotransferase and hepatocarcinogenicity of 2-nitrobutane and 3-nitropentane in male F344 rats. Toxicology, 99(1-2), 89–97. View Source
